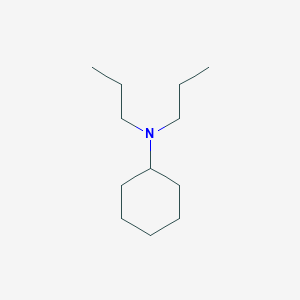

Cyclohexanamine, N,N-dipropyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexanamine, N,N-dipropyl is a useful research compound. Its molecular formula is C12H25N and its molecular weight is 183.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Cyclohexanamine, N,N-dipropyl is recognized for its utility as a building block in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Drug Development

- Antipsychotic Medications : Cyclohexanamine derivatives have been explored in the synthesis of antipsychotic drugs. For instance, Cariprazine, an antipsychotic used for schizophrenia treatment, can be synthesized starting from cyclohexanamine derivatives . This compound acts as a partial agonist at dopamine receptors, demonstrating the potential of cyclohexanamine derivatives in addressing mental health disorders.

- Other Therapeutics : Cyclohexanamine is also a precursor for various other pharmaceuticals, including mucolytics and analgesics. Its derivatives have been used in the development of drugs such as bromhexine and cilostazol, which are utilized for respiratory conditions and cardiovascular diseases respectively .

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to be transformed into more complex structures.

Synthesis of Organic Compounds

- Corrosion Inhibitors : Cyclohexanamine is utilized in creating sulfenamide-based reagents which are effective as accelerators in the vulcanization of rubber. This application highlights its role in enhancing material properties in industrial processes .

- Flushing Agents : The compound has been employed as a flushing aid in the printing ink industry, showcasing its versatility in various chemical formulations .

Material Science Applications

The unique properties of cyclohexanamine derivatives extend to material sciences, where they are used to enhance the performance characteristics of materials.

Polymer Chemistry

Cyclohexanamine derivatives can be integrated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that adding these compounds can lead to more resilient materials suitable for various applications including automotive and aerospace industries.

Case Study 1: Antipsychotic Drug Synthesis

A comprehensive study on synthesizing Cariprazine from cyclohexanamine derivatives illustrates the stepwise transformation involving protective groups and selective reactions. This case study emphasizes the efficiency of using cyclohexanamine as a starting material for complex drug molecules .

Case Study 2: Industrial Applications

An investigation into the use of cyclohexanamine as a corrosion inhibitor revealed significant improvements in metal protection during industrial processes. The study documented the performance metrics of cyclohexanamine-based formulations compared to traditional inhibitors, demonstrating enhanced efficacy .

化学反応の分析

Hydrogenation of Nitriles

The compound is typically prepared via the hydrogenation of propionitrile or related nitriles using nickel-based catalysts under mild conditions. This method leverages the efficiency of nitrile hydrogenation to form secondary amines.

Multi-Step Process from Acrylonitrile

A patented two-step process involves:

-

Hydrogenation of acrylonitrile to propionitrile using skeletal nickel catalysts.

-

Vapor-phase hydrogenation of propionitrile with copper/nickel catalysts to yield dipropylamine, with by-product circulation to achieve high purity (>98%) .

Table 1: Synthesis Conditions

| Catalyst | Reaction Phase | Temperature (°C) | Pressure |

|---|---|---|---|

| Skeletal Ni | Liquid | 0–100 | Normal–6 kg/cm² |

| Cu/Ni (1–5%) | Vapor | 140–200 | Normal–6 kg/cm² |

Typical Secondary Amine Reactions

Cyclohexanamine, N,N-dipropyl participates in standard secondary amine reactions, including:

N-Alkylation

Reacts with alkyl halides to form tertiary amines. This reaction is foundational for expanding the amine's functionality.

N-Oxidation

Undergoes oxidation to form N-oxides, which are intermediates in various organic transformations.

Cross-Dehydrogenative N-N Coupling

A metal-free method using PhI(OAc)₂ as an oxidant enables coupling with primary/secondary amines to form hydrazides .

Table 2: Cross-Coupling Conditions

| Oxidant | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| PhI(OAc)₂ | K₃PO₄ | DCE | 80 |

Stability and Reactivity

The cyclohexane ring and propyl substituents stabilize the amine, influencing its reactivity. Computational studies on related amines (e.g., propylamine) suggest bond dissociation pathways depend on substituent positions and transition states .

Transition Metal-Free Reactions

The absence of metal catalysts in cross-coupling (e.g., PhI(OAc)₂) highlights the compound’s ability to participate in oxidative N-N bond formation under mild conditions .

Physical and Structural Data

Molecular Formula: C₁₂H₂₅N

Molecular Weight: 183.33 g/mol

Structure: Cyclohexane ring with two propyl groups attached to the nitrogen atom .

特性

CAS番号 |

15443-54-6 |

|---|---|

分子式 |

C12H25N |

分子量 |

183.33 g/mol |

IUPAC名 |

N,N-dipropylcyclohexanamine |

InChI |

InChI=1S/C12H25N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |

InChIキー |

JONZUVQOOJCVFT-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C1CCCCC1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。